An In-depth Technical Guide to 2-Amino-3-methoxypropan-1-ol: Properties, Synthesis, and Pharmaceutical Potential
An In-depth Technical Guide to 2-Amino-3-methoxypropan-1-ol: Properties, Synthesis, and Pharmaceutical Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-3-methoxypropan-1-ol, a chiral amino alcohol with significant potential as a building block in pharmaceutical and medicinal chemistry. Due to its structural similarity to biologically relevant molecules, this compound is of growing interest to researchers in drug discovery and development. This document consolidates available data on its properties, proposes a viable synthetic pathway, and explores its potential applications, offering a comparative analysis with its structural isomers to provide a complete scientific profile.
Introduction: The Significance of Chiral Amino Alcohols in Drug Development
Chiral amino alcohols are a privileged structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Their stereochemistry is often a critical determinant of pharmacological activity, with different enantiomers exhibiting distinct biological effects. The presence of both an amino and a hydroxyl group provides two key points for molecular interactions, making them valuable synthons for creating complex molecules with specific three-dimensional orientations that can effectively bind to biological targets like enzymes and receptors.[3] 2-Amino-3-methoxypropan-1-ol, with its additional methoxy group, presents a unique scaffold for the design of novel therapeutic agents. The methoxy group can influence the molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity, offering medicinal chemists a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[4]
Molecular Structure and Isomerism
2-Amino-3-methoxypropan-1-ol (C₄H₁₁NO₂) is a chiral molecule due to the stereocenter at the C2 carbon. It exists as two enantiomers, (R)-2-Amino-3-methoxypropan-1-ol and (S)-2-Amino-3-methoxypropan-1-ol, as well as the racemic mixture.
Diagram 1: Chemical Structure of 2-Amino-3-methoxypropan-1-ol
Caption: General structure of 2-Amino-3-methoxypropan-1-ol.
It is crucial to distinguish this compound from its structural isomers, which possess the same molecular formula but different connectivity. Understanding the properties of these isomers provides valuable context for appreciating the unique characteristics of 2-Amino-3-methoxypropan-1-ol.
Diagram 2: Structural Isomers of C₄H₁₁NO₂
Caption: Comparison of 2-Amino-3-methoxypropan-1-ol with its key structural isomers.
Physical and Chemical Properties
While extensive experimental data for 2-Amino-3-methoxypropan-1-ol is not widely published, a combination of available data and predicted properties provides a solid foundation for its characterization.
General Properties
| Property | (R)-2-Amino-3-methoxy-1-propanol | 2-Amino-3-methoxypropan-1-ol (Racemic) |
| IUPAC Name | (2R)-2-Amino-3-methoxypropan-1-ol | 2-Amino-3-methoxypropan-1-ol |
| CAS Number | 148278-96-0[5] | 253443-56-0[6] |
| Molecular Formula | C₄H₁₁NO₂[5] | C₄H₁₁NO₂[6] |
| Molecular Weight | 105.14 g/mol [5] | 105.14 g/mol [6] |
| Appearance | Not specified | Not specified |
| Boiling Point | 207.6 ± 20.0 °C at 760 mmHg[5] | Not specified |
| Density | 1.0 ± 0.1 g/cm³[5] | Not specified |
| Flash Point | 79.3 ± 21.8 °C[5] | Not specified |
| LogP | -0.83[5] | -1.5 (Predicted)[6] |
Comparative Analysis with Isomers
To better understand the physicochemical profile of 2-Amino-3-methoxypropan-1-ol, a comparison with its isomers is instructive.
| Property | 2-Amino-3-methoxypropan-1-ol (R-enantiomer) | 3-Methoxy-1-propanol | 2-Methoxy-1-propanol |
| CAS Number | 148278-96-0[5] | 1589-49-7[7] | 1589-47-5[8] |
| Molecular Weight | 105.14 g/mol [5] | 90.12 g/mol [7] | 90.12 g/mol [8] |
| Boiling Point | 207.6 ± 20.0 °C[5] | 158.1 ± 8.0 °C[7] | 130 °C[8] |
| Density | 1.0 ± 0.1 g/cm³[5] | 0.9 ± 0.1 g/cm³[7] | 0.938 g/cm³ at 20 °C[8] |
| Flash Point | 79.3 ± 21.8 °C[5] | 52.8 ± 6.3 °C[7] | 33 °C[8] |
| LogP | -0.83[5] | -0.37[7] | Not specified |
The presence of the amino group in 2-Amino-3-methoxypropan-1-ol significantly increases its boiling point compared to its non-aminated counterparts, 3-Methoxy-1-propanol and 2-Methoxy-1-propanol, due to intermolecular hydrogen bonding. The negative LogP value suggests good water solubility, a desirable property for many pharmaceutical applications.
Proposed Synthetic Pathways
Diagram 3: Proposed Synthesis of (S)-2-Amino-3-methoxypropan-1-ol from L-Serine
Caption: A potential synthetic route starting from the chiral pool material, L-Serine.
Experimental Protocol: Synthesis from L-Serine (Hypothetical)
-
Protection of L-Serine: The amino and carboxylic acid groups of L-serine are first protected. For example, the amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid can be converted to its methyl ester. The hydroxyl group can be protected with a benzyl (Bn) group.
-
Methylation of the Hydroxyl Group: The protected serine derivative's hydroxyl group is then methylated. This can be achieved using a methylating agent such as methyl iodide (MeI) in the presence of a strong base like sodium hydride (NaH).
-
Selective Deprotection of the Hydroxyl Protecting Group: The benzyl protecting group on the hydroxyl is selectively removed, for example, by catalytic hydrogenation (H₂/Pd).
-
Reduction of the Ester: The methyl ester is then reduced to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).
-
Deprotection of the Amino Group: Finally, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid, TFA) to yield the desired (S)-2-Amino-3-methoxypropan-1-ol.
This route has the advantage of preserving the stereochemistry of the starting material, leading to the enantiomerically pure product.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the functional groups present in the molecule.
-
¹H NMR: The spectrum would be expected to show a singlet for the methoxy protons (~3.3 ppm), multiplets for the diastereotopic methylene protons adjacent to the hydroxyl and methoxy groups, and a multiplet for the proton on the chiral carbon. The protons of the amino and hydroxyl groups would appear as broad singlets, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon bearing the hydroxyl group would be expected around 60-65 ppm, the chiral carbon bearing the amino group around 50-55 ppm, the carbon adjacent to the methoxy group around 70-75 ppm, and the methoxy carbon around 55-60 ppm.
-
IR Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. A C-O stretching band for the ether linkage would be expected around 1100 cm⁻¹.[9]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 105. Key fragmentation patterns would likely involve the loss of a hydroxymethyl group (-CH₂OH), an amino group (-NH₂), or a methoxymethyl group (-CH₂OCH₃).
Reactivity and Potential Applications in Drug Development
The bifunctional nature of 2-Amino-3-methoxypropan-1-ol makes it a versatile intermediate for a variety of chemical transformations. The primary amine can undergo reactions such as acylation, alkylation, and Schiff base formation, while the primary alcohol can be oxidized, esterified, or converted to an ether. This dual reactivity allows for the facile introduction of diverse functionalities, making it an attractive scaffold for combinatorial chemistry and the generation of compound libraries for drug screening.
The structural motif of a chiral amino alcohol is present in numerous approved drugs, highlighting the therapeutic potential of this class of compounds. For instance, many beta-blockers, which are used to treat cardiovascular diseases, contain a propanolamine backbone. The unique substitution pattern of 2-Amino-3-methoxypropan-1-ol could lead to the development of novel therapeutics with improved efficacy, selectivity, or pharmacokinetic profiles.
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Amino-3-methoxypropan-1-ol is classified with the following hazards:
-
H315: Causes skin irritation[6]
-
H319: Causes serious eye irritation[6]
-
H335: May cause respiratory irritation[6]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Amino-3-methoxypropan-1-ol is a chiral building block with significant untapped potential in the field of drug discovery and development. While comprehensive experimental data is still emerging, its structural features and the established importance of related amino alcohols in medicinal chemistry suggest that it is a compound of considerable interest. This technical guide has provided a consolidated overview of its known properties, a plausible and stereoselective synthetic route, and an outlook on its potential applications. It is anticipated that further research into this and related methoxy amino alcohols will yield novel and valuable contributions to the development of new therapeutic agents.
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